(1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol is a complex organic compound characterized by the presence of a pyrazole ring substituted with chlorophenyl and methylthiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and methylthiophenyl groups. The final step involves the addition of a methanol group to the pyrazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific physiological effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-methoxyphenyl)methanone: This compound shares the chlorophenyl group but differs in the presence of a methoxy group instead of a methylthio group.
4-Chlorophenylacetylene: This compound contains the chlorophenyl group but lacks the pyrazole ring and methylthio group.
1-(4-Chlorophenyl)-2-methyl-2-propen-1-one: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol lies in its specific combination of functional groups and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
618383-36-1 |
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Molecular Formula |
C17H15ClN2OS |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15ClN2OS/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-10,21H,11H2,1H3 |
InChI Key |
PSNUDGLEAOHRRU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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